(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide is a synthetic organic compound that features a morpholine ring, a sulfonyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the morpholine ring: Starting from a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.
Introduction of the sulfonyl group: This can be achieved by reacting the morpholine derivative with sulfonyl chloride under basic conditions.
Formation of the phenylethenesulfonamide moiety: This step involves the reaction of a phenylethene derivative with sulfonamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using strong oxidizing agents.
Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or modulate the activity of these targets, leading to downstream effects on cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide: Lacks the (E)-configuration.
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethanesulfonamide: Differs in the ethene vs. ethane linkage.
N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylpropanesulfonamide: Contains a propane linkage instead of ethene.
Uniqueness
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide is unique due to its specific (E)-configuration, which can influence its biological activity and interactions
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylsulfonylphenyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c21-26(22,15-10-16-4-2-1-3-5-16)19-17-6-8-18(9-7-17)27(23,24)20-11-13-25-14-12-20/h1-10,15,19H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROLCDBBVZPIJ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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